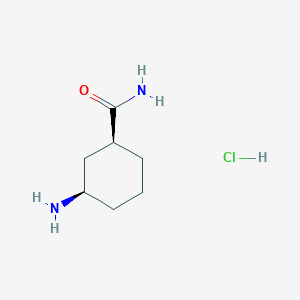
(1S,3R)-3-Aminocyclohexan-1-carbonsäureamid;hydrochlorid
Übersicht
Beschreibung
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry, denoted by the (1S,3R) configuration, plays a crucial role in its chemical behavior and biological activity.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
The primary target of (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride, also known as EN300-1697460, is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Mode of Action
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride interacts with GPx4 and inhibits its activity .
Biochemical Pathways
The inhibition of GPx4 by (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride affects the lipid peroxidation pathway. The accumulation of lipid peroxides due to the lack of GPx4 activity leads to ferroptosis, a form of regulated cell death . Additionally, the compound’s interaction with GPx4 also impacts the mTOR signaling pathway, which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Pharmacokinetics
It is known that the compound’s toxicity to normal cells and its poor pharmacokinetic characteristics limit its clinical application .
Result of Action
The inhibition of GPx4 by (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride leads to the accumulation of lipid peroxides, causing oxidative damage and ultimately leading to ferroptosis . This results in decreased cell viability, inhibition of spheroid formation, and disruption of cell migration in vitro .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One efficient method involves the use of L-aspartic acid as a starting material, which undergoes several steps to yield the desired enantiomerically pure compound . The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: Another chiral compound with similar stereochemistry but different functional groups.
Phenolic Antioxidants: Compounds with hydroxyl groups attached to aromatic rings, exhibiting antioxidant properties.
Uniqueness
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride is unique due to its specific stereochemistry and the presence of both amine and carboxamide functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.
Eigenschaften
IUPAC Name |
(1S,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFBGXVDLNNMDE-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307738-42-5 | |
| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


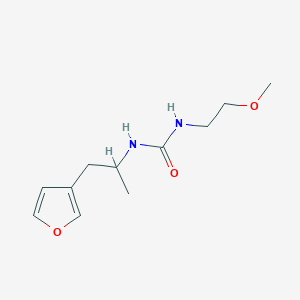
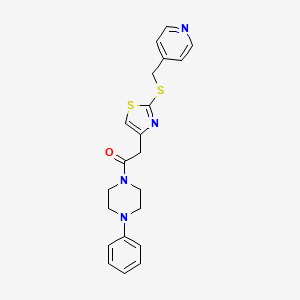
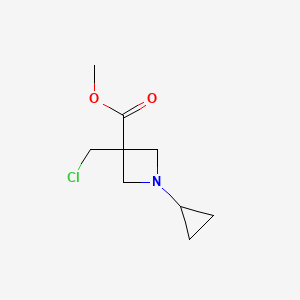
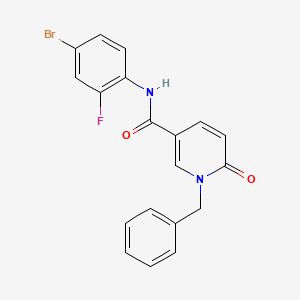
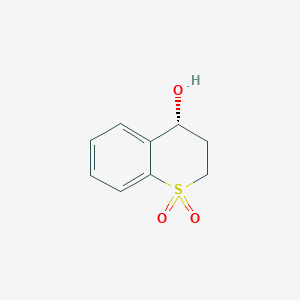
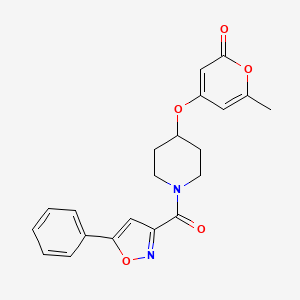
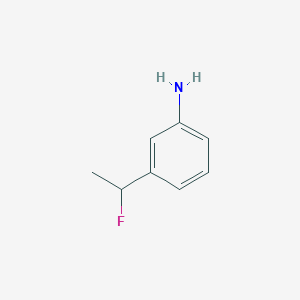
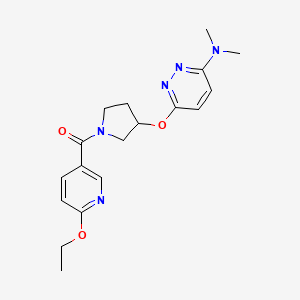
![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)
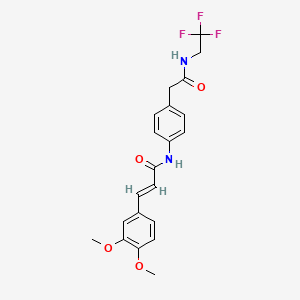
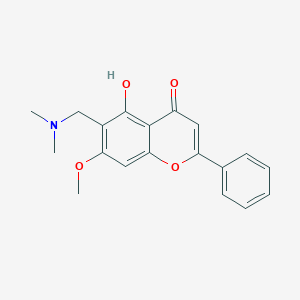
![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2523943.png)
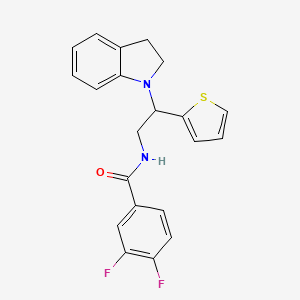
![1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2523946.png)
